molecular formula C17H23ClN4O2 B3050495 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline CAS No. 264208-55-1

4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline

Cat. No. B3050495
Key on ui cas rn: 264208-55-1
M. Wt: 350.8 g/mol
InChI Key: IEPCUHXQCIATQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08492560B2

Procedure details

6-Methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)-3,4-dihydro quinazolin-4-one (2.15 g, 6.48 mmol) was suspended in thionyl chloride (25 ml) and DMF (0.18 ml) and stirred under reflux for 2 hours. The thionyl chloride was evaporated under vacuum and the residue azeotroped twice with toluene. The residue was taken up in water, basified with saturated with aqueous sodium hydrogen carbonate solution and the aqueous solution extracted 4 times with dichloromethane. The combined extracts were washed with water and brine then filtered through phase separating paper. The filtrate was evaporated under vacuum and the residue purified by silica column chromatography eluting with dichloromethane/methanol/0.880 aqueous ammonia (100/8/1) to give a solid which was triturated with a little acetone, filtered and dried to give 4-chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline (1.2 g, 53%). This was used without further purification.
Name
6-Methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)-3,4-dihydro quinazolin-4-one
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
0.18 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH2:14][CH2:15][CH2:16][N:17]1[CH2:22][CH2:21][N:20]([CH3:23])[CH2:19][CH2:18]1)[N:9]=[CH:8][NH:7][C:6]2=O.CN(C=O)C.S(Cl)([Cl:32])=O>>[Cl:32][C:6]1[C:5]2[C:10](=[CH:11][C:12]([O:13][CH2:14][CH2:15][CH2:16][N:17]3[CH2:22][CH2:21][N:20]([CH3:23])[CH2:19][CH2:18]3)=[C:3]([O:2][CH3:1])[CH:4]=2)[N:9]=[CH:8][N:7]=1

Inputs

Step One
Name
6-Methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)-3,4-dihydro quinazolin-4-one
Quantity
2.15 g
Type
reactant
Smiles
COC=1C=C2C(NC=NC2=CC1OCCCN1CCN(CC1)C)=O
Step Two
Name
Quantity
0.18 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The thionyl chloride was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue azeotroped twice with toluene
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution extracted 4 times with dichloromethane
WASH
Type
WASH
Details
The combined extracts were washed with water and brine
FILTRATION
Type
FILTRATION
Details
then filtered through phase
CUSTOM
Type
CUSTOM
Details
separating paper
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue purified by silica column chromatography
WASH
Type
WASH
Details
eluting with dichloromethane/methanol/0.880 aqueous ammonia (100/8/1)
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
was triturated with a little acetone
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC2=CC(=C(C=C12)OC)OCCCN1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.